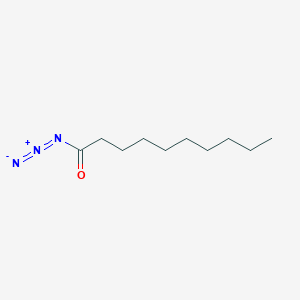
Decanoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl azide is an organic compound that belongs to the class of acyl azides It is characterized by the presence of a decanoyl group (a ten-carbon chain) attached to an azide functional group (N₃)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanoyl azide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows: [ \text{C₉H₁₉COOH} + \text{NaN₃} + \text{SOCl₂} \rightarrow \text{C₉H₁₉CON₃} + \text{NaCl} + \text{SO₂} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to ensure safety and efficiency. The process involves the controlled addition of decanoic acid and sodium azide, followed by the removal of by-products under reduced pressure.
Analyse Chemischer Reaktionen
Types of Reactions: Decanoyl azide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to decanamide using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Decanamide
Substitution: Various substituted decanoyl derivatives
Cycloaddition: Triazoles
Wissenschaftliche Forschungsanwendungen
Decanoyl azide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: this compound is employed in bioorthogonal chemistry for labeling and imaging biomolecules.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of decanoyl azide involves its reactivity as an azide compound. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
Vergleich Mit ähnlichen Verbindungen
- Benzoyl azide
- Acetyl azide
- Propionyl azide
Eigenschaften
CAS-Nummer |
157071-26-6 |
|---|---|
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
decanoyl azide |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-6-7-8-9-10(14)12-13-11/h2-9H2,1H3 |
InChI-Schlüssel |
ILNMTVGZTDSOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



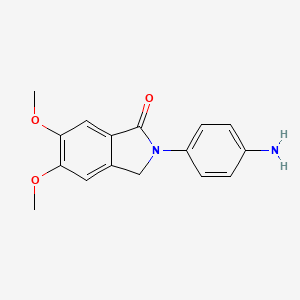
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
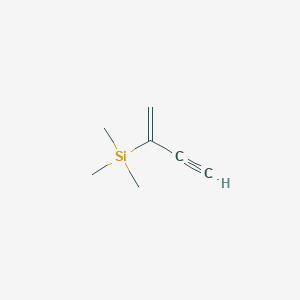
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

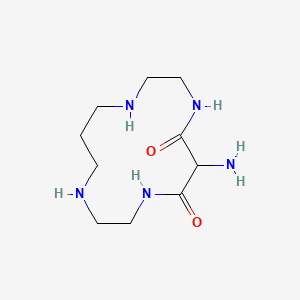
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
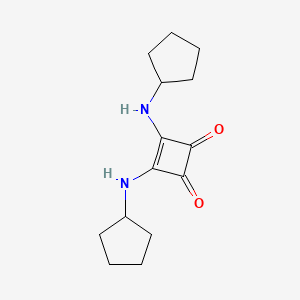
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
